molecular formula C23H21N3O3 B10915240 N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915240
M. Wt: 387.4 g/mol
InChI Key: VQZAQYHTKFSNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various substituents such as ethyl, methoxyphenyl, and phenyl groups. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate can yield the desired isoxazole intermediate. This intermediate can then be further reacted with various reagents to introduce the pyridine ring and other substituents.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic effects, the compound is studied for its use in drug development. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

The specific pathways involved depend on the biological context and the target molecules. For example, the compound may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring structure and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity and biological effects.

    Phenyl-substituted compounds: The presence of phenyl groups can influence the compound’s properties, making it comparable to other phenyl-substituted molecules.

The uniqueness of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and its potential for diverse biological activities.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-4-26(17-8-6-5-7-9-17)23(27)19-14-20(16-10-12-18(28-3)13-11-16)24-22-21(19)15(2)25-29-22/h5-14H,4H2,1-3H3

InChI Key

VQZAQYHTKFSNSS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.